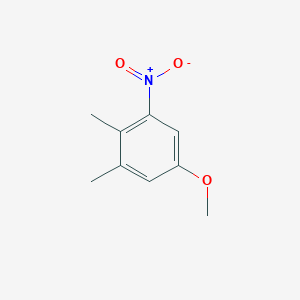

5-Methoxy-3-nitro-1,2-xylene

Description

BenchChem offers high-quality 5-Methoxy-3-nitro-1,2-xylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-nitro-1,2-xylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1,2-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJCEQCLYNEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646798 | |

| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185207-25-4 | |

| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-3-nitro-1,2-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-3-nitro-1,2-xylene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related molecules and established chemical principles to offer a predictive but thorough analysis.

Core Chemical Properties

5-Methoxy-3-nitro-1,2-xylene, also known by its synonyms 5-Methoxy-1,2-dimethyl-3-nitrobenzene and 3,4-Dimethyl-5-nitroanisole, is a nitroaromatic compound. Its core structure consists of a benzene ring substituted with two methyl groups, a methoxy group, and a nitro group.

Table 1: Physicochemical Properties of 5-Methoxy-3-nitro-1,2-xylene

| Property | Value | Source/Method |

| CAS Number | 185207-25-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[2] |

| Purity | ≥95% | --INVALID-LINK--[1] |

| Appearance | Yellow solid or oil | Predicted based on related nitroaromatic compounds |

| Melting Point | Not available | --INVALID-LINK--[2] |

| Boiling Point | Not available | --INVALID-LINK--[2] |

| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK-- (Predicted)[3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | Predicted based on related nitroaromatic compounds |

| InChI | InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | --INVALID-LINK--[1] |

| InChI Key | UZOJCEQCLYNEPS-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| SMILES | CC1=C(C)C(=CC(=C1)OC)N(=O)=O | Predicted |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would involve the reaction of 3,4-dimethylanisole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The methoxy group and the two methyl groups are ortho-, para-directing activators. The nitration is expected to occur at the position most activated and sterically accessible.

Caption: Proposed synthesis of 5-Methoxy-3-nitro-1,2-xylene.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the nitration of aromatic compounds.

Materials:

-

3,4-Dimethylanisole (1 equivalent)

-

Concentrated Nitric Acid (68%, 1.1 equivalents)

-

Concentrated Sulfuric Acid (98%, 2 equivalents)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3,4-dimethylanisole to the cold sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask containing chilled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 3,4-dimethylanisole in sulfuric acid, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product may be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Data (Predicted)

While experimental spectra for 5-Methoxy-3-nitro-1,2-xylene are not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for 5-Methoxy-3-nitro-1,2-xylene

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Two singlets for the aromatic protons. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - Two singlets for the methyl group protons (~2.2-2.5 ppm). |

| ¹³C NMR | - Six signals for the aromatic carbons. - A signal for the methoxy carbon (~55-60 ppm). - Two signals for the methyl carbons (~15-20 ppm). |

| IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹). - Aliphatic C-H stretching (~2850-2960 cm⁻¹). - Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). - C-O stretching for the methoxy group (~1250 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181. - Fragmentation pattern showing loss of NO₂, CH₃, and OCH₃ groups. |

Reactivity and Potential Applications in Drug Development

Chemical Reactivity

The chemical reactivity of 5-Methoxy-3-nitro-1,2-xylene is primarily dictated by the nitro group and the activated aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation would yield 5-Methoxy-3-amino-1,2-xylene, a potentially useful intermediate for the synthesis of more complex molecules.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, although the activating effect is not as strong as when the nitro group is ortho or para to a leaving group.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated by the methoxy and methyl groups, but deactivated by the nitro group. Further electrophilic substitution would likely be directed by the existing substituents.

Caption: Key reactivity pathways for 5-Methoxy-3-nitro-1,2-xylene.

Potential Applications in Drug Development

Currently, there is no direct evidence in the scientific literature of 5-Methoxy-3-nitro-1,2-xylene being investigated for drug development purposes. A study on a similarly named but structurally distinct and more complex molecule, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has shown activity against pancreatic cancer.[4][5] However, this should not be extrapolated to the simpler 5-Methoxy-3-nitro-1,2-xylene.

The structural motifs present in 5-Methoxy-3-nitro-1,2-xylene, namely the nitroaromatic and polysubstituted benzene rings, are found in various biologically active compounds. Nitroaromatic compounds are known to have a wide range of biological activities and are used as intermediates in the synthesis of dyes, agricultural chemicals, and pharmaceuticals.[2] The reduced form, 5-Methoxy-3-amino-1,2-xylene, could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Safety Information

No specific safety data sheet (MSDS) is available for 5-Methoxy-3-nitro-1,2-xylene. However, based on its chemical structure, it should be handled with the standard precautions for nitroaromatic compounds. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Methoxy-3-nitro-1,2-xylene is a fine chemical with potential as a synthetic intermediate. While direct experimental data on its properties and reactivity are scarce, this guide provides a robust, predictive overview based on established chemical principles and data from analogous compounds. Further research is required to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science.

References

- 1. 5-Methoxy-1,2-dimethyl-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Methoxy-3-nitro-1,2-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthesis pathway for 5-Methoxy-3-nitro-1,2-xylene, a potentially valuable intermediate in pharmaceutical and materials science research. The described methodology is based on established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers comprehensive experimental protocols, tabulated physicochemical data for all relevant compounds, and a visual representation of the synthetic workflow.

Synthesis Strategy

The synthesis of 5-Methoxy-3-nitro-1,2-xylene is proposed via a two-step reaction sequence starting from the commercially available 3,4-dimethylphenol. The pathway involves an initial O-methylation of the phenol to form 3,4-dimethylanisole, followed by a regioselective nitration to introduce the nitro group at the C5 position of the aromatic ring.

The regioselectivity of the final nitration step is directed by the activating methoxy group and the two methyl groups. The methoxy group is a strong ortho-, para-director. In the intermediate, 3,4-dimethylanisole, the para-position is blocked. The positions ortho to the methoxy group are C2 and C6. The C2 position is sterically hindered by the adjacent methyl group at C3. Therefore, electrophilic substitution is favored at the C6 and C5 positions. The C5 position is activated by the ortho-directing C4-methyl group and the para-directing C1-methoxy group, making it the most probable site for nitration.

Physicochemical Data of Reactants and Products

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in Table 1.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3,4-Dimethylphenol |  | 95-65-8 | C₈H₁₀O | 122.16 | 65-68[1] | 227[1] | 0.983 (at 68°F)[2] |

| 3,4-Dimethylanisole |  | 4685-47-6 | C₉H₁₂O | 136.19 | - | 200-201 | 0.974 (at 25°C) |

| 5-Methoxy-3-nitro-1,2-xylene |  | 185207-25-4 | C₉H₁₁NO₃ | 181.19 | Not available | Not available | Not available |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 5-Methoxy-3-nitro-1,2-xylene.

Step 1: Synthesis of 3,4-Dimethylanisole (Williamson Ether Synthesis)

This procedure outlines the methylation of 3,4-dimethylphenol using dimethyl sulfate.

Materials:

-

3,4-Dimethylphenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone (anhydrous)

-

Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,4-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 10% NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylanisole.

-

Purify the crude product by vacuum distillation to obtain pure 3,4-dimethylanisole.

| Reactant/Reagent | Molar Ratio | Typical Quantity |

| 3,4-Dimethylphenol | 1.0 | 10.0 g |

| Potassium Carbonate | 1.5 | 17.0 g |

| Dimethyl sulfate | 1.2 | 9.7 mL |

| Acetone | - | 150 mL |

Step 2: Synthesis of 5-Methoxy-3-nitro-1,2-xylene (Nitration)

This procedure describes the nitration of 3,4-dimethylanisole using a mixture of nitric acid and sulfuric acid.

Materials:

-

3,4-Dimethylanisole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 3,4-dimethylanisole (1.0 eq) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of 3,4-dimethylanisole in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-Methoxy-3-nitro-1,2-xylene by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

| Reactant/Reagent | Molar Ratio | Typical Quantity |

| 3,4-Dimethylanisole | 1.0 | 5.0 g |

| Conc. Sulfuric Acid | - | 25 mL |

| Conc. Nitric Acid | 1.1 | 2.6 mL |

Mandatory Visualizations

Synthesis Pathway

The overall synthetic route from 3,4-dimethylphenol to 5-Methoxy-3-nitro-1,2-xylene is depicted below.

Caption: Synthesis pathway of 5-Methoxy-3-nitro-1,2-xylene.

Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, including reaction setup, workup, and purification.

Caption: General experimental workflow for synthesis.

References

Spectroscopic Data for 5-Methoxy-3-nitro-1,2-xylene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-nitro-1,2-xylene, also known by its synonym 3,4-Dimethyl-5-nitroanisole and CAS number 185207-25-4, is a substituted aromatic nitro compound. Its molecular structure, featuring a methoxy group and a nitro group on a xylene backbone, makes it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide aims to provide a comprehensive overview of the available spectroscopic data for this compound. However, a thorough search of scientific literature and chemical databases has revealed a significant lack of published experimental spectroscopic data for 5-Methoxy-3-nitro-1,2-xylene.

Molecular Structure and Properties

The chemical structure of 5-Methoxy-3-nitro-1,2-xylene is characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, a nitro group at position 3, and a methoxy group at position 5.

Chemical Formula: C_9H_11NO_3_

Molecular Weight: 181.19 g/mol

Spectroscopic Data (Predicted)

In the absence of experimental data, computational methods can provide predicted spectroscopic information. These predictions are based on the molecular structure and can serve as a preliminary guide for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The expected proton and carbon environments are as follows:

-

¹H NMR: Signals are expected for the two aromatic protons, the methoxy group protons, and the two methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups.

-

¹³C NMR: Resonances are anticipated for the six aromatic carbons, the methoxy carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching (from methyl and methoxy groups): Expected in the 2850-3000 cm⁻¹ region.

-

Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching bands are characteristic, typically found around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

-

C-O stretching (methoxy group): Anisole-type ethers usually show a strong band in the 1230-1270 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 181. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), methoxy group (OCH₃), and methyl groups (CH₃).

Experimental Protocols

Since no specific experimental data was found, detailed experimental protocols for the acquisition of spectroscopic data for 5-Methoxy-3-nitro-1,2-xylene cannot be provided. However, standard procedures for obtaining NMR, IR, and mass spectra of organic compounds would be applicable.

-

NMR Spectroscopy: A sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

IR Spectroscopy: The spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film, a KBr pellet, or dissolved in a suitable solvent.

-

Mass Spectrometry: A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, would be used for analysis.

Data Presentation

As no quantitative experimental data could be retrieved, the presentation of data in tabular format is not possible at this time.

Visualization

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like 5-Methoxy-3-nitro-1,2-xylene.

An In-depth Technical Guide to 5-Methoxy-3-nitro-1,2-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-Methoxy-3-nitro-1,2-xylene, including its identifiers, chemical properties, and likely synthetic approaches. Due to its nature as a specialized chemical intermediate, publicly available experimental data is limited. This document compiles the available information and provides context for its application in a research and development setting.

Chemical Identifiers and Properties

5-Methoxy-3-nitro-1,2-xylene, also known by its synonyms 3,4-Dimethyl-5-nitroanisole and 5-methoxy-1,2-dimethyl-3-nitrobenzene, is a nitroaromatic compound.[1] Its core structure consists of a benzene ring substituted with two methyl groups (xylene), a methoxy group, and a nitro group.

Below is a summary of its key identifiers and predicted physicochemical properties. It is important to note that the boiling point and density are predicted values and have not been experimentally verified in the available literature.

| Identifier/Property | Value | Reference |

| CAS Number | 185207-25-4 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Synonyms | 5-Methoxy-1,2-dimethyl-3-nitro-benzene, 3,4-Dimethyl-5-nitroanisole | [1] |

| Predicted Boiling Point | 303.4 ± 37.0 °C | |

| Predicted Density | 1.148 ± 0.06 g/cm³ | |

| InChI | InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 | |

| InChI Key | UZOJCEQCLYNEPS-UHFFFAOYSA-N | |

| SMILES | CC1=C(C(=CC(=C1)OC)N(=O)=O)C |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of 5-Methoxy-3-nitro-1,2-xylene.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the nitration of similar aromatic compounds and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool the starting material, 3,4-dimethylanisole, in a suitable solvent (e.g., dichloromethane or acetic anhydride) to a low temperature (typically 0 to -10 °C) using an ice-salt or dry ice/acetone bath.

-

Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, while cooling in an ice bath to maintain a low temperature.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 3,4-dimethylanisole, ensuring the reaction temperature is carefully controlled and does not rise significantly. The rate of addition should be slow to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction. The product can then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer should be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 5-Methoxy-3-nitro-1,2-xylene.

Note: The regioselectivity of the nitration will be directed by the activating methoxy and methyl groups. The nitro group is expected to add to the positions ortho or para to the strongly activating methoxy group.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Methoxy-3-nitro-1,2-xylene (CAS 185207-25-4) is not widely available. However, as a nitroaromatic compound, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be treated as potentially hazardous, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.

Applications in Research and Drug Development

Given its structure, 5-Methoxy-3-nitro-1,2-xylene is most likely utilized as an intermediate in multi-step organic synthesis. The nitro group can be readily reduced to an amine, which is a common functional group in many biologically active molecules and pharmaceutical compounds. The presence of the methoxy and dimethyl groups allows for further functionalization and structural modification, making it a potentially useful building block for creating more complex molecular architectures.

Signaling Pathways and Workflows

There is no information available in the scientific literature to suggest that 5-Methoxy-3-nitro-1,2-xylene is directly involved in any specific biological signaling pathways. Its role is primarily in synthetic chemistry rather than as a biologically active agent itself.

Conclusion

5-Methoxy-3-nitro-1,2-xylene is a specialized chemical for which detailed experimental data is scarce in the public domain. This guide provides a summary of its known identifiers, predicted properties, and a plausible synthetic route based on established chemical principles. Researchers and scientists working with this compound should exercise caution, perform small-scale trial reactions to optimize conditions, and handle the material with the assumption that it is hazardous, in line with the general properties of nitroaromatic compounds.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Methoxy-3-nitro-1,2-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical characteristics of the aromatic compound 5-Methoxy-3-nitro-1,2-xylene (CAS No. 185207-25-4). Due to the limited availability of experimentally determined data for this specific isomer, this document also includes comparative data from its close isomer, 5-methoxy-1,3-dimethyl-2-nitrobenzene, to provide researchers with valuable reference points. The guide covers molecular and physical properties, predicted spectral data, and standardized experimental protocols for the determination of these characteristics. This information is intended to support research and development activities, including synthesis, characterization, and potential applications in medicinal chemistry and materials science.

Introduction

5-Methoxy-3-nitro-1,2-xylene, also known as 3,4-dimethyl-5-nitroanisole, is a substituted aromatic nitro compound.[1][2] Its molecular structure, featuring a methoxy group and a nitro group on a xylene backbone, suggests its potential as an intermediate in organic synthesis. Aromatic nitro compounds are crucial precursors in the synthesis of amines, which are fundamental building blocks for pharmaceuticals, dyes, and polymers. The electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing nitro group make this molecule a subject of interest for further functionalization and molecular design.

This guide aims to consolidate the available physical and chemical data for 5-Methoxy-3-nitro-1,2-xylene and to provide standardized methodologies for its experimental characterization.

Molecular and Physical Properties

Table 1: Molecular and Physical Properties of 5-Methoxy-3-nitro-1,2-xylene and a Related Isomer

| Property | 5-Methoxy-3-nitro-1,2-xylene | 5-methoxy-1,3-dimethyl-2-nitrobenzene (Isomer) |

| CAS Number | 185207-25-4 | 61019-03-2 |

| Molecular Formula | C₉H₁₁NO₃[2] | C₉H₁₁NO₃[4] |

| Molecular Weight | 181.19 g/mol [2] | 181.19 g/mol [4] |

| Appearance | Yellow solid (predicted) | Yellow solid[5] |

| Melting Point | Not Available | ~74 °C[5] |

| Boiling Point | Not Available | Not Available |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Not Available |

| Solubility | Insoluble in water; Soluble in organic solvents (inferred) | Moderately soluble in ethanol and acetone[5] |

Spectral Data (Predicted and Comparative)

Detailed spectral analysis is essential for the unambiguous identification and characterization of a chemical compound. Due to the absence of published experimental spectra for 5-Methoxy-3-nitro-1,2-xylene, this section provides predicted data based on the analysis of its functional groups and comparative data from structurally related molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Methoxy-3-nitro-1,2-xylene is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methyl group protons. The chemical shifts will be influenced by the electronic effects of the nitro and methoxy substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Based on the structure of 5-Methoxy-3-nitro-1,2-xylene, nine distinct signals are expected in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 5-Methoxy-3-nitro-1,2-xylene is predicted to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric bands around 1530 cm⁻¹ and 1350 cm⁻¹ respectively.

-

C-O stretching (methoxy group): ~1250 cm⁻¹ and ~1040 cm⁻¹

-

C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1450 cm⁻¹

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, 5-Methoxy-3-nitro-1,2-xylene is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (181.19). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and other fragments.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of 5-Methoxy-3-nitro-1,2-xylene.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

-

The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.[1][6] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[7]

-

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction media.

-

Materials: Test tubes, vortex mixer, a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

Approximately 25 mg of the compound is placed in a test tube.

-

0.75 mL of the selected solvent is added in small portions.

-

After each addition, the test tube is vigorously shaken or vortexed.[8]

-

The compound is classified as soluble if it completely dissolves. If not, it is classified as sparingly soluble or insoluble.

-

This procedure is repeated for a range of solvents from polar to non-polar to establish a solubility profile.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A solution of the compound is prepared by dissolving approximately 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface.

-

The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

-

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel organic compound like 5-Methoxy-3-nitro-1,2-xylene.

Caption: Workflow for the synthesis and characterization of 5-Methoxy-3-nitro-1,2-xylene.

Relationship of Physical and Spectral Data

The diagram below outlines the logical relationship between the determination of physical and spectral data and the ultimate confirmation of the compound's structure and purity.

Caption: Relationship between experimental data and structural/purity confirmation.

Conclusion

5-Methoxy-3-nitro-1,2-xylene is a compound with potential utility in synthetic chemistry. This technical guide has compiled the available physical and chemical data for this molecule. While a complete experimental dataset is not yet available in the public domain, the provided information, including predicted values and comparative data from a close isomer, offers a valuable resource for researchers. The detailed experimental protocols outlined herein provide a standardized approach for the characterization of this and other novel nitroaromatic compounds. Further research to determine the definitive physical and spectral properties of 5-Methoxy-3-nitro-1,2-xylene is warranted to fully enable its potential in various scientific applications.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitro-m-xylene [webbook.nist.gov]

- 4. chemscene.com [chemscene.com]

- 5. 61019-03-2(5-methoxy-1,3-dimethyl-2-nitrobenzene) | Kuujia.com [kuujia.com]

- 6. rsc.org [rsc.org]

- 7. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 5-Methoxy-3-nitro-1,2-xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 5-Methoxy-3-nitro-1,2-xylene, a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility in a range of common organic solvents based on established chemical principles. Furthermore, it offers detailed experimental protocols for the quantitative determination of solubility and a plausible synthetic route for its preparation. This guide is intended to serve as a valuable resource for researchers, enabling them to effectively utilize 5-Methoxy-3-nitro-1,2-xylene in their work.

Introduction

5-Methoxy-3-nitro-1,2-xylene is an aromatic organic compound characterized by a xylene backbone substituted with a methoxy and a nitro group.[1] Such nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of chemical entities, including dyes, agricultural chemicals, and pharmaceuticals.[1][2] The solubility of a compound is a critical physical property that dictates its utility in various applications, from reaction kinetics to formulation and drug delivery. Understanding the solubility of 5-Methoxy-3-nitro-1,2-xylene in different organic solvents is therefore essential for its effective handling, purification, and application in research and development.

This guide provides a detailed examination of the predicted solubility of 5-Methoxy-3-nitro-1,2-xylene and furnishes the necessary experimental framework for its empirical determination.

Predicted Solubility of 5-Methoxy-3-nitro-1,2-xylene

Aromatic nitro compounds are generally soluble in many organic solvents.[4][5] The solubility is influenced by the polarity of the solvent and its ability to interact with the functional groups of the solute. For instance, nitrobenzene is soluble in organic solvents like ethanol, ether, and benzene but has very low solubility in water.[3]

The following table summarizes the predicted solubility of 5-Methoxy-3-nitro-1,2-xylene in a selection of common organic solvents. These predictions are qualitative and should be confirmed by experimental measurement.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of 5-Methoxy-3-nitro-1,2-xylene | Rationale |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | High | High | The polarity of acetone allows for favorable dipole-dipole interactions with the nitro and methoxy groups. |

| Acetonitrile | C₂H₃N | High | High | Similar to acetone, its high polarity should facilitate the dissolution of the compound. |

| Dimethylformamide (DMF) | C₃H₇NO | High | High | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | High | DMSO is another strong polar aprotic solvent that should readily dissolve the compound. |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | High | Moderate to High | The hydroxyl group can hydrogen bond with the oxygen atoms of the nitro and methoxy groups, while the ethyl group provides some nonpolar character. |

| Methanol | CH₃OH | High | Moderate to High | Similar to ethanol, but its higher polarity may slightly enhance solubility. |

| Isopropanol | C₃H₇OH | Medium | Moderate | The larger alkyl group compared to ethanol and methanol may slightly decrease solubility. |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Low | Low | The nonpolar nature of hexane is not conducive to solvating the polar functional groups of the molecule. |

| Toluene | C₇H₈ | Low | Moderate to High | The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute, and its slight polarity may aid dissolution. |

| Diethyl Ether | (C₂H₅)₂O | Low | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity is compatible with the xylene backbone. |

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | High | DCM is an excellent solvent for many organic compounds of low to medium polarity.[6] |

| Chloroform | CHCl₃ | Medium | High | Similar to DCM, chloroform is a versatile solvent for a wide range of organic compounds. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

5-Methoxy-3-nitro-1,2-xylene

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Methoxy-3-nitro-1,2-xylene to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Centrifuge the collected supernatant to remove any remaining suspended solid particles.

-

-

Quantification of Solute:

-

Dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 5-Methoxy-3-nitro-1,2-xylene.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken

-

Visual Workflow for Solubility Determination

References

- 1. lookchem.com [lookchem.com]

- 2. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. youtube.com [youtube.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide on the Molecular Structure and Conformation of 5-Methoxy-3-nitro-1,2-xylene

Executive Summary

This technical guide provides a detailed overview of the molecular structure and conformational properties of 5-Methoxy-3-nitro-1,2-xylene (CAS No. 185207-25-4). Due to a notable absence of specific experimental data such as X-ray crystallography, and detailed, assigned NMR and IR spectra in publicly accessible scientific literature, this document leverages established principles of organic chemistry and spectroscopy, alongside data from analogous substituted aromatic compounds, to present a predictive analysis. The guide infers the expected structural characteristics, spectroscopic signatures, and conformational behavior of the title molecule to serve as a foundational resource for researchers in drug development and related scientific fields.

Molecular Identity and Physicochemical Properties

5-Methoxy-3-nitro-1,2-xylene, also known as 3,4-Dimethyl-5-nitroanisole, is a substituted aromatic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[2] |

| CAS Number | 185207-25-4 | --INVALID-LINK--[1] |

Predicted Molecular Structure and Conformation

The molecular structure of 5-Methoxy-3-nitro-1,2-xylene is depicted below. The conformation is primarily influenced by the rotational orientation of the methoxy and nitro functional groups relative to the benzene ring.

The conformation of the methoxy group is of particular interest. In substituted anisoles, the methoxy group typically prefers a planar conformation with the methyl group oriented either cis or trans to the adjacent substituent to minimize steric hindrance. However, the presence of two ortho substituents (the methyl and nitro groups in this case) can lead to a non-planar (twisted) conformation being the most stable. The nitro group also experiences hindered rotation, with the degree of twisting from the plane of the benzene ring dependent on the steric bulk of adjacent groups.

Predicted Spectroscopic Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the xylene and methoxy groups.

| Predicted 1H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H (at C4) | 7.0 - 7.5 |

| Aromatic-H (at C6) | 6.8 - 7.2 |

| Methoxy (-OCH₃) | 3.8 - 4.0 |

| Methyl (-CH₃ at C1) | 2.2 - 2.5 |

| Methyl (-CH₃ at C2) | 2.2 - 2.5 |

13C NMR Spectroscopy

Due to the lack of symmetry in the molecule, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals in the 13C NMR spectrum.

| Predicted 13C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-O (C5) | 155 - 165 |

| C-NO₂ (C3) | 145 - 155 |

| Quaternary C (C1, C2) | 130 - 140 |

| Aromatic CH (C4, C6) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=C aromatic stretch | 1450 - 1600 |

| N-O asymmetric stretch (NO₂) | 1500 - 1560 |

| N-O symmetric stretch (NO₂) | 1335 - 1370 |

| C-O stretch (methoxy) | 1000 - 1300 |

| C-H out-of-plane bend | 700 - 900 |

Experimental Protocols

As no specific experimental studies for the synthesis and characterization of 5-Methoxy-3-nitro-1,2-xylene were found, this section outlines a general workflow for its synthesis and structural elucidation based on standard organic chemistry techniques.

Detailed Methodologies:

-

Synthesis: A plausible synthetic route would involve the methoxylation of 3,4-dimethylphenol to form 3,4-dimethylanisole, followed by a regioselective nitration. The directing effects of the methoxy and methyl groups would need to be carefully considered to optimize the yield of the desired 5-nitro isomer.

-

Purification: The crude product would likely be a mixture of isomers, requiring purification by column chromatography followed by recrystallization to obtain the pure compound.

-

Characterization:

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

IR Spectroscopy: FTIR spectroscopy would be used to identify the characteristic vibrations of the functional groups.

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide definitive information on the solid-state molecular structure and conformation, including bond lengths, bond angles, and dihedral angles.

-

Logical Relationships in Conformational Analysis

The conformational preference of the methoxy group is a key determinant of the overall shape and electronic properties of the molecule. The interplay of steric and electronic effects governs the rotational barrier and the most stable conformation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the molecular structure and conformation of 5-Methoxy-3-nitro-1,2-xylene. The lack of direct experimental data highlights a gap in the scientific literature. Future research should focus on the synthesis and thorough experimental characterization of this compound. Such studies would provide valuable data for validating the predictions made in this guide and would be beneficial for the design and development of new chemical entities in medicinal chemistry and materials science. It is recommended that any research involving this compound includes a full suite of spectroscopic and, if possible, crystallographic analyses to definitively establish its structural and conformational properties.

References

Thermochemical Data for 5-Methoxy-3-nitro-1,2-xylene: A Search for Core Data Reveals Gaps in Current Knowledge

A comprehensive search for thermochemical data on 5-Methoxy-3-nitro-1,2-xylene for researchers, scientists, and drug development professionals has revealed a significant lack of available information. Despite searches for key parameters such as enthalpy of formation, entropy, and heat capacity, no specific experimental or theoretical data for this compound could be identified in the public domain.

Efforts to locate detailed experimental protocols for the determination of these thermochemical properties for 5-Methoxy-3-nitro-1,2-xylene were also unsuccessful. While general methodologies for studying the thermochemistry of nitroaromatic compounds and related substances exist, specific procedures tailored to this molecule are not documented in the available literature.

Furthermore, an investigation into the potential role of 5-Methoxy-3-nitro-1,2-xylene in signaling pathways or established reaction mechanisms yielded no relevant results. This indicates that the compound may not be extensively studied in biological or broader chemical contexts, limiting the ability to create visualizations of its logical relationships in such systems.

This absence of foundational thermochemical data presents a notable knowledge gap for researchers working with this specific molecule. The determination of these properties is crucial for understanding its stability, reactivity, and potential applications in fields such as drug development and materials science. Future experimental and computational studies would be necessary to establish the fundamental thermochemical profile of 5-Methoxy-3-nitro-1,2-xylene.

An In-depth Technical Guide to the Potential Reactive Sites of 5-Methoxy-3-nitro-1,2-xylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical analysis of 5-Methoxy-3-nitro-1,2-xylene, a substituted aromatic compound with multiple functional groups that offer a range of possibilities for synthetic modification. Understanding the interplay of these groups is crucial for its application as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Molecular Structure and Electronic Properties

5-Methoxy-3-nitro-1,2-xylene possesses a benzene ring substituted with four distinct groups: a methoxy group (-OCH₃), a nitro group (-NO₂), and two methyl groups (-CH₃) at positions 1 and 2. The reactivity of the aromatic ring and the substituents is governed by their collective electronic effects.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. The oxygen atom donates electron density to the ring via resonance, increasing its nucleophilicity.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is strongly deactivating and a meta-director for electrophilic substitutions.[1] However, it activates the ring for nucleophilic aromatic substitution.

-

Methyl Groups (-CH₃): These are weakly activating, ortho, para-directing groups through an inductive effect and hyperconjugation.

The combined influence of these groups creates specific sites of high and low electron density around the ring, dictating the molecule's reactivity towards different classes of reagents.

Potential Reactive Sites and Key Transformations

The primary reactive sites on 5-Methoxy-3-nitro-1,2-xylene are the aromatic ring itself, the nitro group, the methyl groups, and the methoxy ether linkage.

A. Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the aromatic ring is a key potential reaction. The position of substitution is determined by the directing effects of the existing substituents. The strongly activating methoxy group and the two weakly activating methyl groups will direct incoming electrophiles, while the deactivating nitro group will disfavor substitution at its ortho and para positions.

The positions on the ring have the following directing influences:

-

Position 4: para to the methoxy group (activating), but ortho to the deactivating nitro group.

-

Position 6: ortho to the strongly activating methoxy group, ortho to one methyl group, and meta to the deactivating nitro group.

Therefore, Position 6 is the most probable site for electrophilic aromatic substitution due to the synergistic activation from the methoxy and methyl groups and its meta relationship to the deactivating nitro group. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.[2][3][4][5]

B. Reduction of the Nitro Group

The nitro group is readily reduced to an amine (-NH₂), a pivotal transformation in the synthesis of many pharmaceutical compounds.[6][7][8] This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one.[6] The reduction can proceed through intermediate stages, such as nitroso and hydroxylamine compounds.[8] A wide variety of reagents can accomplish this transformation.[7][9]

C. Oxidation of the Methyl Groups

The two benzylic methyl groups can be oxidized to carboxylic acids (-COOH) using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This reaction typically requires harsh conditions. Selective oxidation of one methyl group over the other would be challenging and likely result in a mixture of products, including the dicarboxylic acid.

D. Cleavage of the Methoxy Ether

The methyl ether linkage of the methoxy group can be cleaved to yield a phenol (-OH). This is typically achieved by treatment with strong acids, most commonly hydrogen bromide (HBr), hydrogen iodide (HI), or a Lewis acid such as boron tribromide (BBr₃). This reaction provides a route to phenolic derivatives.[10]

Data Presentation

The following table summarizes common transformations relevant to the reactive sites of 5-Methoxy-3-nitro-1,2-xylene, with conditions generalized from procedures for analogous aromatic compounds.

| Reactive Site | Transformation | Reagent(s) | Conditions | Product Functional Group | Reference(s) |

| Nitro Group | Reduction to Amine | H₂, Pd/C or Raney Ni | Room temperature, atmospheric or elevated pressure | -NH₂ | [11] |

| Reduction to Amine | Fe, Sn, or Zn in acid (e.g., HCl) | Reflux | -NH₂ | [6][11] | |

| Reduction to Amine | SnCl₂ | Acidic conditions | -NH₂ | [11] | |

| Reduction to Hydroxylamine | Zn, NH₄Cl | Aqueous solution | -NHOH | [7] | |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 0–100 °C | -NO₂ | [5] |

| Halogenation | Br₂ or Cl₂, Lewis Acid (e.g., FeBr₃) | Room temperature | -Br, -Cl | [3] | |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | Heat | -SO₃H | [5] | |

| Methoxy Group | Ether Cleavage | HBr or HI | Reflux | -OH | [10] |

| Ether Cleavage | BBr₃ | -78 °C to room temperature | -OH | [10] | |

| Methyl Groups | Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | Heat, reflux | -COOH | [1] |

Experimental Protocols

Protocol: Reduction of the Nitro Group to an Amine using Tin(II) Chloride

This protocol is a representative method for the reduction of an aromatic nitro group, a key transformation for 5-Methoxy-3-nitro-1,2-xylene.

Objective: To synthesize 3-Amino-5-methoxy-1,2-xylene.

Materials:

-

5-Methoxy-3-nitro-1,2-xylene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Methoxy-3-nitro-1,2-xylene in ethanol.

-

Add 3.0 to 4.0 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Carefully add concentrated hydrochloric acid and attach a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (NaOH) until the mixture is basic (pH > 10). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 3-Amino-5-methoxy-1,2-xylene.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Summary of Potential Transformations

The versatility of 5-Methoxy-3-nitro-1,2-xylene as a synthetic intermediate stems from the distinct reactivity of its functional groups. The diagram below illustrates the four primary classes of transformations possible.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Comprehensive Technical Review of 5-Methoxy-3-nitro-1,2-xylene and its Analogs for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research landscape surrounding 5-Methoxy-3-nitro-1,2-xylene, a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited direct research on this specific molecule, this review draws upon data from closely related analogs, including nitrated xylenes and methoxy-substituted nitrobenzenes, to infer its chemical properties, potential synthetic routes, and plausible biological activities.

Core Chemical and Physical Properties

While specific experimental data for 5-Methoxy-3-nitro-1,2-xylene is not extensively available, its properties can be estimated based on known data for analogous compounds.

Table 1: Physicochemical Properties of 5-Methoxy-3-nitro-1,2-xylene and Related Compounds

| Property | 5-Methoxy-3-nitro-1,2-xylene (Predicted/Inferred) | 5-Methoxy-1,3-dimethyl-2-nitrobenzene[1][2] | 1,2-Dimethyl-3-nitrobenzene[3] |

| CAS Number | 185207-25-4 | 61019-03-2 | 83-41-0 |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₃ | C₈H₉NO₂ |

| Molecular Weight | 181.19 g/mol | 181.19 g/mol | 151.16 g/mol |

| Appearance | Likely a yellow solid[1] | Yellow solid[1] | - |

| Melting Point | ~74 °C (by analogy)[1] | ~74 °C[1] | - |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone)[1] | Moderately soluble in organic solvents[1] | - |

Synthesis and Experimental Protocols

A plausible synthetic route to 5-Methoxy-3-nitro-1,2-xylene involves the nitration of 3,4-dimethylanisole. The following experimental protocol is a generalized procedure based on established methods for the nitration of xylenes and other aromatic compounds.[4][5][6]

Proposed Synthesis of 5-Methoxy-3-nitro-1,2-xylene

The synthesis can be conceptualized as a standard electrophilic aromatic substitution reaction.

Caption: Proposed workflow for the synthesis of 5-Methoxy-3-nitro-1,2-xylene.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3,4-Dimethylanisole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction: Dissolve 3,4-dimethylanisole in a suitable solvent like dichloromethane in a separate flask, also cooled in an ice bath. Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of 5-Methoxy-3-nitro-1,2-xylene would rely on standard spectroscopic techniques. Predicted NMR chemical shifts can be inferred from the analysis of similar structures.

Table 2: Predicted ¹H and ¹³C NMR Data for 5-Methoxy-3-nitro-1,2-xylene

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.5 - 7.8 | s | Aromatic-H |

| 6.8 - 7.0 | s | Aromatic-H | |

| 3.8 - 4.0 | s | -OCH₃ | |

| 2.2 - 2.4 | s | Ar-CH₃ | |

| 2.1 - 2.3 | s | Ar-CH₃ | |

| ¹³C NMR | 155 - 160 | s | C-OCH₃ |

| 148 - 152 | s | C-NO₂ | |

| 135 - 140 | s | C-CH₃ | |

| 130 - 135 | s | C-CH₃ | |

| 110 - 125 | s | Aromatic C-H | |

| 105 - 115 | s | Aromatic C-H | |

| 55 - 60 | q | -OCH₃ | |

| 15 - 20 | q | Ar-CH₃ | |

| 10 - 15 | q | Ar-CH₃ |

Note: These are estimated values and require experimental verification.

Potential Biological Activity and Applications in Drug Development

While no biological studies have been reported for 5-Methoxy-3-nitro-1,2-xylene specifically, the broader class of nitroaromatic compounds, including nitroanisoles and nitroxylenes, has been investigated for various biological activities.

Anticancer Potential: Several novel nitro-substituted benzimidazoles and quinolines have demonstrated significant growth inhibitory effects against various tumor cell lines.[7][8] The mechanism of action for some of these compounds involves inducing delays in the G1 phase of the cell cycle.[7] The presence of both a nitro group and a methoxy group on an aromatic scaffold is a feature found in some compounds with potential as imaging agents for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[9]

Intermediates in Pharmaceutical Synthesis: Nitro-xylenes are crucial intermediates in the synthesis of a range of pharmaceuticals. For example, 1,2-dimethyl-3-nitrobenzene is a raw material for the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.[3][5] The structural similarity of 5-Methoxy-3-nitro-1,2-xylene suggests its potential as a building block for novel therapeutic agents. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance target binding and improve pharmacokinetic properties.[10]

The following diagram illustrates the potential role of 5-Methoxy-3-nitro-1,2-xylene as a synthetic intermediate.

Caption: Potential synthetic utility of 5-Methoxy-3-nitro-1,2-xylene in drug discovery.

Conclusion and Future Directions

5-Methoxy-3-nitro-1,2-xylene represents an under-explored area of chemical space. Based on the chemistry of its structural analogs, it can be synthesized through electrophilic nitration and likely possesses physicochemical properties that make it a viable intermediate for further chemical elaboration. The known biological activities of related nitroaromatic compounds suggest that derivatives of 5-Methoxy-3-nitro-1,2-xylene could be promising candidates for drug discovery programs, particularly in the areas of oncology and anti-inflammatory research. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties to unlock its full potential.

References

- 1. 61019-03-2(5-methoxy-1,3-dimethyl-2-nitrobenzene) | Kuujia.com [kuujia.com]

- 2. chemscene.com [chemscene.com]

- 3. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of nitro-p-xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of 5-Methoxy-3-nitro-1,2-xylene

**Abstract

This document details a multi-step synthesis protocol for 5-Methoxy-3-nitro-1,2-xylene starting from o-xylene. The synthesis involves four main stages: Friedel-Crafts acylation of o-xylene, Baeyer-Villiger oxidation to an acetate intermediate, hydrolysis to a phenol, and finally, methylation followed by nitration. This pathway is designed to provide regioselective control, leading to the desired product isomer. The protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and materials science. All quantitative data are summarized, and key experimental workflows are visualized.

Introduction

5-Methoxy-3-nitro-1,2-xylene is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Direct nitration of o-xylene typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene, making the isolation of specific isomers challenging.[1][2] The described synthetic route offers a controlled approach to achieving the desired 5-methoxy-3-nitro substitution pattern. The overall strategy relies on installing functional groups that direct subsequent reactions to specific positions on the aromatic ring.

Overall Synthetic Pathway

The synthesis proceeds through the following key transformations:

-

Friedel-Crafts Acylation: o-Xylene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (AlCl₃) to produce 3,4-dimethylacetophenone.

-

Baeyer-Villiger Oxidation: The resulting ketone is oxidized using a peroxy acid to form 2,3-dimethylphenyl acetate.[3]

-

Hydrolysis: The acetate ester is hydrolyzed under basic conditions to yield 2,3-dimethylphenol.[4][5]

-

Williamson Ether Synthesis (Methylation): The phenol is converted to its corresponding methyl ether, 2,3-dimethylanisole, using a methylating agent.[6]

-

Nitration: The final step involves the regioselective nitration of 2,3-dimethylanisole to yield the target compound, 5-Methoxy-3-nitro-1,2-xylene.

The logical flow of this multi-step synthesis is outlined in the diagram below.

Figure 1. Overall synthetic workflow from o-xylene to the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Reagents such as aluminum chloride, acetyl chloride, peroxy acids, and nitrating agents are corrosive and/or toxic and must be handled with extreme care.[4][7]

Protocol 1: Friedel-Crafts Acylation of o-Xylene

This procedure acylates o-xylene to form 3,4-dimethylacetophenone.

-

Apparatus Setup: Assemble a 250 mL round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Protect the system from atmospheric moisture using drying tubes.

-

Reagent Charging: Suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane (DCM) in the flask and cool the mixture to 0°C in an ice bath.[7]

-

Addition of Reactants: Add a solution of o-xylene (10.6 g, 0.10 mol) and acetyl chloride (8.7 g, 0.11 mol) in 20 mL of DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Protocol 2: Baeyer-Villiger Oxidation

This protocol converts the ketone to an ester.[3]

-

Reagent Preparation: Dissolve 3,4-dimethylacetophenone (14.8 g, 0.10 mol) in 100 mL of DCM in a 250 mL flask.

-

Oxidation: Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, 20.7 g, ~0.12 mol) portion-wise over 20 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding 10% aqueous sodium sulfite solution (50 mL). Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 2,3-dimethylphenyl acetate is used in the next step without further purification.

Protocol 3: Hydrolysis to 2,3-Dimethylphenol

This procedure hydrolyzes the acetate ester to the corresponding phenol.

-

Reaction Setup: Dissolve the crude 2,3-dimethylphenyl acetate from the previous step in 100 mL of methanol in a 250 mL round-bottomed flask.

-

Hydrolysis: Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 30 mL of water. Heat the mixture to reflux for 2 hours.

-

Work-up: Cool the mixture to room temperature and remove the methanol via rotary evaporation. Add 100 mL of water and acidify the solution to pH ~2 with 6M HCl.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the ether extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, and filter. Remove the solvent to yield crude 2,3-dimethylphenol, which can be purified by distillation or recrystallization.[5]

Protocol 4: Methylation to 2,3-Dimethylanisole

This protocol converts the phenol into its methyl ether.

-

Reagent Preparation: Dissolve 2,3-dimethylphenol (12.2 g, 0.10 mol) in 100 mL of acetone in a 250 mL flask.

-

Reaction: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) followed by dimethyl sulfate (13.9 g, 0.11 mol) dropwise.

-

Reflux: Heat the mixture to reflux and maintain for 6 hours.

-

Work-up: After cooling, filter off the solids and wash with acetone. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether (100 mL), wash with 10% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting 2,3-dimethylanisole by vacuum distillation.

Protocol 5: Nitration of 2,3-Dimethylanisole

This is the final step to produce the target compound.

-

Nitrating Mixture Preparation: In a separate flask, carefully add concentrated sulfuric acid (20 mL) to fuming nitric acid (6 mL, ~0.13 mol) at 0°C.

-

Reaction Setup: Dissolve 2,3-dimethylanisole (13.6 g, 0.10 mol) in 50 mL of glacial acetic acid in a 250 mL flask and cool to 0°C.

-

Nitration: Add the cold nitrating mixture dropwise to the anisole solution over 30 minutes, maintaining the reaction temperature between 0-5°C.

-

Reaction: Stir the mixture at 0°C for an additional 1 hour.

-

Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 5-Methoxy-3-nitro-1,2-xylene.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Starting Material | Product | Reagents | Mol Equiv. (vs SM) | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | o-Xylene | 3,4-Dimethylacetophenone | AlCl₃, Acetyl Chloride, DCM | 1.1 / 1.1 | 0 to RT | 2.5 | 85-90% |

| 2 | 3,4-Dimethylacetophenone | 2,3-Dimethylphenyl Acetate | m-CPBA, DCM | 1.2 | 0 to RT | 24 | 90-95% |

| 3 | 2,3-Dimethylphenyl Acetate | 2,3-Dimethylphenol | NaOH, MeOH/H₂O | 1.5 | Reflux | 2 | 90-95% |

| 4 | 2,3-Dimethylphenol | 2,3-Dimethylanisole | (CH₃)₂SO₄, K₂CO₃, Acetone | 1.1 / 1.5 | Reflux | 6 | 80-88% |

| 5 | 2,3-Dimethylanisole | 5-Methoxy-3-nitro-1,2-xylene | HNO₃, H₂SO₄, Acetic Acid | 1.3 / - | 0-5 | 1.5 | 75-80% |

Signaling Pathway and Regioselectivity

The regiochemical outcome of the final nitration step is directed by the existing substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating, ortho-, para-director, while the two methyl (-CH₃) groups are weakly activating, ortho-, para-directors. The combined directing effects favor substitution at the C5 position, which is para to the strongly directing methoxy group and ortho to one of the methyl groups.

Figure 2. Rationale for regioselective nitration of 2,3-dimethylanisole.

References